法罗培南

描述

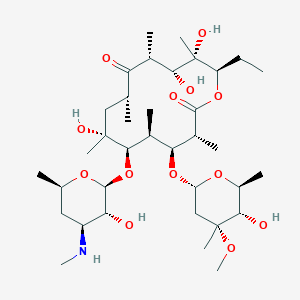

Faropenem is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its resistance to some forms of extended-spectrum beta-lactamase, making it a valuable option in the treatment of bacterial infections . Faropenem was developed by Daiichi Asubio Pharma and is marketed in two forms: faropenem sodium and faropenem medoxomil .

科学研究应用

法罗培南因其抗菌特性而被广泛研究。 它对多种细菌有效,包括革兰氏阳性和革兰氏阴性需氧菌和厌氧菌 。它对β-内酰胺酶降解的耐受性使其成为治疗耐药菌感染的宝贵选择。 法罗培南用于治疗呼吸道感染、泌尿道感染和皮肤感染 .

作用机制

法罗培南通过抑制细菌细胞壁的合成发挥作用。它与转肽酶结合并竞争性抑制转肽酶,转肽酶是细菌细胞壁中肽聚糖聚合物链交联所必需的。 这种抑制导致细胞壁合成中断,最终导致细菌死亡 .

生化分析

Biochemical Properties

Faropenem has been shown to target the L,D-transpeptidase-2, a validated target in Mycobacterium tuberculosis . This enzyme plays a crucial role in mycobacterial cell wall remodeling . Faropenem inhibits this protein using an unconventional mechanism of action, acting as effectively as carbapenem-type antibiotics .

Cellular Effects

Faropenem has been shown to have significant effects on the treatment of Enterobacterales infections .

Molecular Mechanism

The molecular mechanism of Faropenem involves the inhibition of the L,D-transpeptidase-2 enzyme . Following the nucleophilic attack by the active-site cysteine on the lactam ring of Faropenem, the primary adduct decomposes, leaving a small fragment of the antibiotic attached to the enzyme .

准备方法

合成路线和反应条件: 法罗培南的制备涉及多个步骤,从(3R,4R)-3-[®-1-叔丁基-二甲基硅氧乙基]-4-[®-乙酰氧基]氮杂环丁基-2-酮与R-(+)-硫代四氢呋喃-2-甲酸在卤化锌催化下缩合开始。该中间体经叔丁氧基草酰氯酰化,然后用三乙基亚磷酸酯环化。 最后一步是使用三氟乙酸去除羟基和羧基保护基 .

工业生产方法: 在工业环境中,法罗培南钠通过混合碳酸钾、R-(+)-硫代四氢呋喃-2-甲酸和(3R,4R)-4-乙酰氧基-3-[®-(叔丁基二甲基硅氧基)乙基]氮杂环丁烷-2-酮来制备。 该混合物经过一系列反应,包括酰化、环化和脱保护,最终得到高纯度高产率的法罗培南钠 .

化学反应分析

反应类型: 法罗培南会发生各种化学反应,包括被β-内酰胺酶水解。 它与丝氨酸和金属β-内酰胺酶反应,导致生成多种产物 .

常用试剂和条件: 法罗培南合成中常用的试剂包括卤化锌、叔丁氧基草酰氯、三乙基亚磷酸酯和三氟乙酸 。反应通常在受控温度和特定pH条件下进行,以确保高产率和纯度。

相似化合物的比较

法罗培南属于培南类抗生素,其中还包括亚胺培南、美罗培南、多利培南、比阿培南、帕尼培南和艾坦培南等化合物 。 与这些化合物相比,法罗培南在口服生物利用度和对β-内酰胺酶降解的耐受性方面独一无二 。它的广谱活性及其稳定性使其成为治疗多种细菌感染的宝贵选择。

结论

法罗培南是一种用途广泛且有效的β-内酰胺类抗生素,对β-内酰胺酶降解具有显著耐受性。其独特的特性和广谱活性使其成为对抗细菌感染(尤其是由耐药菌株引起的感染)的宝贵工具。

属性

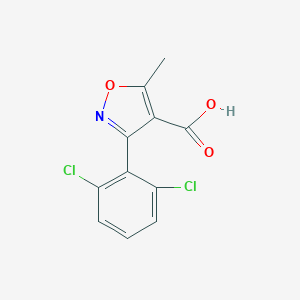

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGAKXAHAYOLDJ-FHZUQPTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046430 | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106560-14-9 | |

| Record name | Faropenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106560-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faropenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faropenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAROPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Faropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does faropenem interact with its target in bacteria?

A1: Faropenem, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []

Q2: What is the impact of faropenem binding to PBPs on bacterial morphology?

A2: Faropenem exhibits high binding affinity to high-molecular-weight PBPs and lower affinity for low-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria. [] This binding triggers morphological changes in bacteria. In Staphylococcus aureus, faropenem induces irregular septum formation and cell lysis. [] In Escherichia coli, it causes a transition from rod-shaped to spherical forms, eventually leading to cell lysis. []

Q3: Has faropenem demonstrated efficacy in animal models of infection?

A5: Yes, faropenem has demonstrated efficacy in a murine model of Bacillus anthracis inhalation. [] In this study, faropenem administered intraperitoneally provided significant postexposure prophylaxis, and the percentage of time that free drug concentrations exceeded the minimum inhibitory concentration (%TMIC) was the strongest predictor of survival. []

Q4: Are there in vivo studies demonstrating faropenem's efficacy against extended-spectrum β-lactamase-producing (ESBL) E. coli?

A6: Yes, a canine ex vivo model using urine samples from healthy dogs treated with faropenem demonstrated its efficacy against ESBL-producing E. coli. [] The study showed that faropenem achieves high urine concentrations and exhibits potent bactericidal activity, supporting its potential use for treating UTIs caused by ESBL-producing bacteria. []

Q5: What is known about faropenem resistance in bacteria?

A7: While faropenem is stable against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), there is evidence of emerging resistance. [, ] In vitro studies have reported the development of faropenem resistance in some bacterial species, and there are concerns that this resistance could potentially lead to cross-resistance with carbapenems. []

Q6: Can faropenem be used to detect carbapenemase activity in Enterobacteriaceae?

A8: Yes, a disc susceptibility test using faropenem has been shown to be a highly predictive screening tool for carbapenemase-producing Enterobacteriaceae. [] A study showed that 99% of carbapenemase producers exhibited growth up to the edge of a 10 μg faropenem disc. [] This simple test can aid in the rapid identification of these resistant organisms.

Q7: What are the main routes of elimination for faropenem in humans?

A10: Following administration, a portion of faropenem is metabolized, and the metabolites, along with the unchanged drug, are primarily excreted in the urine. [, , ]

Q8: How does faropenem's chemical structure contribute to its stability?

A11: Faropenem's structure includes a chiral tetrahydrofuran substituent at the C2 position. [] This structural feature enhances its chemical stability and reduces potential central nervous system side effects compared to other carbapenems like imipenem. []

Q9: What factors can impact the stability of faropenem in solid form?

A12: The stability of solid-state faropenem is influenced by factors like relative humidity and temperature. [] Studies have investigated its degradation kinetics and thermodynamics under various conditions to understand these effects. []

Q10: Have there been studies investigating faropenem's potential to stimulate the human immune system?

A13: Yes, one study examined the effect of faropenem on human neutrophils, which are key cells in the immune system's response to infection. [] The study found that faropenem enhances the production of superoxide anions by neutrophils, suggesting it might boost certain immune functions. []

Q11: Are there specific analytical methods used to measure faropenem concentrations?

A14: Several analytical methods have been developed to quantify faropenem in various matrices. These methods include high-performance liquid chromatography (HPLC) with UV detection, [, ] liquid chromatography-tandem mass spectrometry (LC-MS/MS), [] and microbiological assays. [] These techniques are essential for pharmacokinetic studies, formulation development, and quality control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)